1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound that belongs to the class of heterocyclic compounds It features a diazinane ring with a sulfanylidene group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with a suitable diamine, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The diazinane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced diazinane derivatives.
Substitution: Substituted diazinane derivatives with various functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to bind to various receptors or proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a thioxo group instead of sulfanylidene.
1-(4-Methylphenyl)-2-oxo-1,3-diazinane-4,6-dione: Similar structure but with an oxo group instead of sulfanylidene.
1-(4-Methylphenyl)-2-imino-1,3-diazinane-4,6-dione: Similar structure but with an imino group instead of sulfanylidene.
Uniqueness: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazinane derivatives, which are known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molar Mass: 218.26 g/mol
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfanylidene and diazinane moieties may facilitate interactions with thiol-containing enzymes and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. These interactions can result in various biological effects such as:
- Antimicrobial Activity: Inhibiting bacterial growth.
- Anticancer Activity: Inducing apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
This data indicates its potential use as an antimicrobial agent against common pathogens.
Anticancer Activity
Studies have also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
MCF7 | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may be a candidate for further development in cancer therapy.
Case Studies
A notable study conducted by explored the synthesis and biological evaluation of diazenyl derivatives related to this compound. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.
In another study focusing on similar compounds derived from diazinanes, researchers observed significant anticancer effects in human breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFJHKOZGOMKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353725 | |
Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-28-0 | |
Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.